molecular formula C11H7N3OS B13871288 2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzothiazole

2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzothiazole

Cat. No.: B13871288
M. Wt: 229.26 g/mol
InChI Key: DUPFYTIWPQOBQS-UHFFFAOYSA-N
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Description

2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzothiazole is a heterocyclic compound that features both pyrazine and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzothiazole typically involves the formation of the pyrazine and benzothiazole rings followed by their coupling. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzothiazole ring through cyclization of ortho-aminothiophenol with a suitable carbonyl compound.

    Oxidation Reactions: Oxidation of pyrazine derivatives to form the pyrazin-1-ium structure.

    Coupling Reactions: Coupling of the oxidized pyrazine with the benzothiazole ring under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo further oxidation reactions, potentially altering its electronic properties.

    Reduction: Reduction reactions could convert the oxidized pyrazine back to its original state.

    Substitution: Various substitution reactions could occur on the benzothiazole or pyrazine rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents, alkylating agents, or nitrating agents for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield different oxidized derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: Compounds with similar structures often exhibit biological activity, such as antimicrobial or anticancer properties.

Medicine

    Drug Development:

Industry

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzoxazole
  • 2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzimidazole

Uniqueness

The uniqueness of 2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzothiazole could lie in its specific electronic properties, reactivity, or biological activity compared to similar compounds.

Properties

Molecular Formula

C11H7N3OS

Molecular Weight

229.26 g/mol

IUPAC Name

2-(1-oxidopyrazin-1-ium-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C11H7N3OS/c15-14-6-5-12-7-9(14)11-13-8-3-1-2-4-10(8)16-11/h1-7H

InChI Key

DUPFYTIWPQOBQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=[N+](C=CN=C3)[O-]

Origin of Product

United States

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